molecular formula C12H15N5O2S2 B2570030 3-methyl-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869073-65-4

3-methyl-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2570030
CAS No.: 869073-65-4
M. Wt: 325.41
InChI Key: JRJJUYDFXMIYHH-UHFFFAOYSA-N
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Description

The compound 3-methyl-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a fused heterocyclic molecule combining thiadiazole and triazinone scaffolds. Its structure features a methyl group at position 3 and a sulfanyl (-S-) group at position 7, substituted with a 2-oxo-2-(piperidin-1-yl)ethyl moiety. This substitution introduces a tertiary amine (piperidine) and a ketone, which may enhance solubility and biological interactions.

Synthesis of analogous thiadiazolo-triazinones typically involves cyclization reactions. For example, condensation of 4-amino-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with functionalized acetic acid derivatives (e.g., aryloxy or heteroaryloxy acetic acids) in the presence of POCl₃ or microwave-assisted methods yields fused thiadiazolo-triazinones .

Properties

IUPAC Name

3-methyl-7-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S2/c1-8-10(19)17-11(14-13-8)21-12(15-17)20-7-9(18)16-5-3-2-4-6-16/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJJUYDFXMIYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multi-step reactions. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the triazinone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of anhydrous potassium carbonate in dry acetone at elevated temperatures is a common approach .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3-methyl-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name R3 R7 Substituent Molecular Weight Key Applications/Activities References
Target Compound Methyl [2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl 378.44* Kinase inhibition (hypothesized)
3-tert-Butyl-7-(aryl)-4H-thiadiazolo-triazin-4-one (5a-k) tert-Butyl Aryloxy groups (e.g., 4-methoxyphenyl, 4-fluorophenyl) 378.44–390.48 Anti-tubercular, antibacterial
3-Methyl-7-[(2-methylphenoxy)methyl]-thiadiazolo-triazin-4-one (2a) Methyl (2-methylphenoxy)methyl 282.0 Carboxylesterase Notum inhibition
7-[(4-Bromo/florophenoxy)methyl]-4H-thiadiazolo-triazin-4-one H (4-bromo/florophenoxy)methyl Not reported Antitumor, antiviral (hypothesized)
N-(3-methyl-4-oxo-thiadiazolo-triazin-7-yl)benzamide (1) Methyl Benzamide 316.34 Metal complexation (Pd/Ni)

*Molecular weight estimated based on analogous structures .

Biological Activity

The compound 3-methyl-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one belongs to a class of heterocyclic compounds characterized by their complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S and a molecular weight of approximately 296.36 g/mol. Its structure features a thiadiazole ring fused with a triazine moiety, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Properties : The presence of sulfur in its structure suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Interaction with Receptors : The piperidine moiety may facilitate binding to various receptors in the central nervous system, potentially influencing neurological functions.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to This compound . For instance:

  • Case Study : A study conducted on cell lines demonstrated that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range.
CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BA54920
Target CompoundMCF-710

2. Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects:

  • Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration led to a significant reduction in swelling compared to control groups.
Treatment GroupPaw Edema Reduction (%)
Control0
Compound Dose 130
Compound Dose 250

3. Neuroprotective Effects

Given the structural similarity to known neuroprotective agents:

  • Mechanism : The piperidine ring may enhance neuroprotective effects by modulating neurotransmitter systems and reducing excitotoxicity.

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